molecular formula C13H18N2O2 B7017105 3-amino-N-(2-hydroxy-1-phenylethyl)cyclobutane-1-carboxamide

3-amino-N-(2-hydroxy-1-phenylethyl)cyclobutane-1-carboxamide

Cat. No.: B7017105
M. Wt: 234.29 g/mol
InChI Key: VJQKOHRTNBMCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-hydroxy-1-phenylethyl)cyclobutane-1-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclobutane ring, an amino group, a hydroxy group, and a phenylethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-hydroxy-1-phenylethyl)cyclobutane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with an appropriate amine and a phenylethyl alcohol derivative under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-hydroxy-1-phenylethyl)cyclobutane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Lewis acids for facilitating various reactions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-amino-N-(2-hydroxy-1-phenylethyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2-hydroxy-1-phenylethyl)cyclopentane-1-carboxamide
  • 3-amino-N-(2-hydroxy-1-phenylethyl)cyclohexane-1-carboxamide
  • 3-amino-N-(2-hydroxy-1-phenylethyl)cycloheptane-1-carboxamide

Uniqueness

3-amino-N-(2-hydroxy-1-phenylethyl)cyclobutane-1-carboxamide is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. The rigidity and strain of the cyclobutane ring can influence the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

3-amino-N-(2-hydroxy-1-phenylethyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-11-6-10(7-11)13(17)15-12(8-16)9-4-2-1-3-5-9/h1-5,10-12,16H,6-8,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQKOHRTNBMCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C(=O)NC(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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